molecular formula C10H18O2 B13440413 3-(Trideuteriomethyl)nonane-2,4-dione

3-(Trideuteriomethyl)nonane-2,4-dione

Cat. No.: B13440413
M. Wt: 173.27 g/mol
InChI Key: BGVBGAIWXAXBLP-BMSJAHLVSA-N
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Description

3-(Trideuteriomethyl)nonane-2,4-dione is a deuterium-labeled analogue of 3-methyl-2,4-nonanedione. This compound is characterized by the presence of three deuterium atoms replacing the hydrogen atoms in the methyl group. It is a diketone with a molecular formula of C10H17D3O2 and a molecular weight of approximately 173.27 g/mol. The compound is known for its unique isotopic labeling, which makes it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trideuteriomethyl)nonane-2,4-dione typically involves the deuteration of 3-methyl-2,4-nonanedione. This can be achieved through a series of chemical reactions that introduce deuterium atoms into the methyl group. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Trideuteriomethyl)nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3-(Trideuteriomethyl)nonane-2,4-dione is utilized in various scientific research fields, including:

    Chemistry: The compound is used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.

    Biology: It is employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the development of deuterium-labeled standards for analytical chemistry and quality control.

Mechanism of Action

The mechanism of action of 3-(Trideuteriomethyl)nonane-2,4-dione involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions within the system.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2,4-nonanedione: The non-deuterated analogue of 3-(Trideuteriomethyl)nonane-2,4-dione.

    2,4-Nonanedione: A similar diketone with a different substitution pattern.

    3-Methyl-2,4-pentanedione: A shorter-chain analogue with similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as enhanced detection sensitivity and the ability to study reaction mechanisms and metabolic pathways with greater precision.

Properties

Molecular Formula

C10H18O2

Molecular Weight

173.27 g/mol

IUPAC Name

3-(trideuteriomethyl)nonane-2,4-dione

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3/i2D3

InChI Key

BGVBGAIWXAXBLP-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)C)C(=O)CCCCC

Canonical SMILES

CCCCCC(=O)C(C)C(=O)C

Origin of Product

United States

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